molecular formula C18H20O4S B14529893 Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate CAS No. 62636-91-3

Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate

Cat. No.: B14529893
CAS No.: 62636-91-3
M. Wt: 332.4 g/mol
InChI Key: GRWNTOAKHPNANI-UHFFFAOYSA-N
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Description

Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate is a complex organic compound that features a thiophene ring and a benzene ring connected by a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzene derivatives.

Scientific Research Applications

Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(thiophen-2-yl)pentyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The benzene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a benzene ring connected by a pentyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62636-91-3

Molecular Formula

C18H20O4S

Molecular Weight

332.4 g/mol

IUPAC Name

1-O-methyl 2-O-(5-thiophen-2-ylpentyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H20O4S/c1-21-17(19)15-10-4-5-11-16(15)18(20)22-12-6-2-3-8-14-9-7-13-23-14/h4-5,7,9-11,13H,2-3,6,8,12H2,1H3

InChI Key

GRWNTOAKHPNANI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OCCCCCC2=CC=CS2

Origin of Product

United States

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